molecular formula C10H7Br2N B6285310 2-bromo-4-(bromomethyl)quinoline CAS No. 1451498-51-3

2-bromo-4-(bromomethyl)quinoline

Cat. No.: B6285310
CAS No.: 1451498-51-3
M. Wt: 301
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Description

2-Bromo-4-(bromomethyl)quinoline is a quinoline derivative characterized by the presence of bromine atoms at the 2nd and 4th positions of the quinoline ring. Quinolines are nitrogen-containing heterocyclic compounds that have gained significant attention due to their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-4-(bromomethyl)quinoline typically involves the bromination of quinoline derivatives. One common method includes the bromination of 4-methylquinoline using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(bromomethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-bromo-4-(bromomethyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease pathways. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

    4-Bromoquinoline: Similar in structure but lacks the bromomethyl group at the 4th position.

    2,4-Dibromoquinoline: Contains bromine atoms at both the 2nd and 4th positions but lacks the methyl group.

    4-(Bromomethyl)quinoline: Similar but lacks the bromine atom at the 2nd position.

Uniqueness: 2-Bromo-4-(bromomethyl)quinoline is unique due to the presence of both bromine atoms and the bromomethyl group, which confer distinct reactivity and biological activity. This combination allows for versatile chemical transformations and potential therapeutic applications .

Properties

CAS No.

1451498-51-3

Molecular Formula

C10H7Br2N

Molecular Weight

301

Purity

95

Origin of Product

United States

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